

IRX-4310 Core Profile

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Compound Focus: IRX4310

Cat. No.: S1802739

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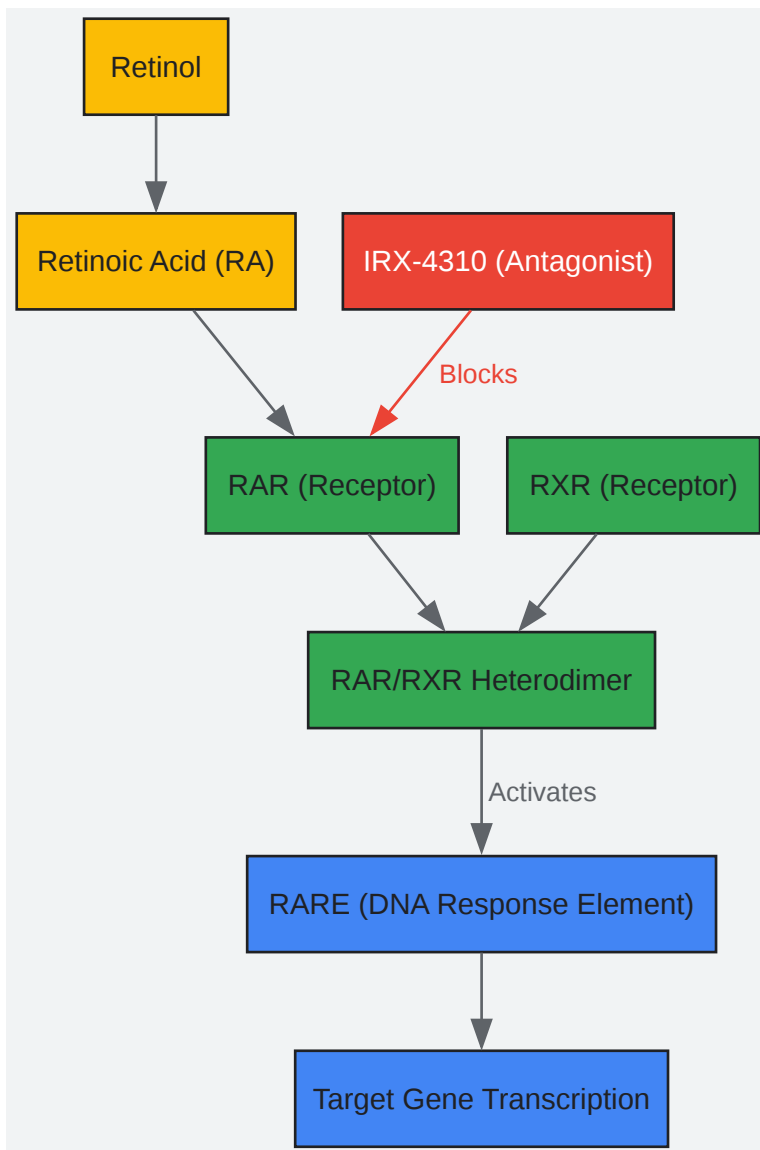
Table 1: Core Characteristics of IRX-4310

Characteristic	Details
Drug Type	Small molecule drug [1]
Mechanism of Action	Pan-RAR antagonist (Retinoic Acid Receptor antagonist) [2]
Molecular Formula	$C_{28}H_{24}O_2S$ [1]
CAS Registry Number	229961-45-9 [1]
Synonyms	AGN-194310, AGN-4310, ALRT-4310 [1]
Originator Organization	lo Therapeutics [1] [3]
Highest Development Phase	Discontinued (Phase 3) [1]

Mechanism of Action and RAR Signaling Pathway

IRX-4310 functions as a **pan-retinoic acid receptor (RAR) antagonist** [2]. It inhibits the RAR signaling pathway, which is central to cell differentiation, proliferation, and homeostasis.

The diagram below illustrates the pathway mechanism and where IRX-4310 acts:



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IRX-4310 blocks Retinoic Acid Receptors to inhibit gene transcription.

Key Experimental Findings in Osteoblast Differentiation

Research has demonstrated that IRX-4310 directly influences the differentiation of mesenchymal progenitor cells.

Table 2: Key Experimental Findings from Cell Culture Studies [2]

Experimental Aspect	Finding with IRX-4310
Overall Effect on Osteoblast Differentiation	Promotes osteoblast differentiation.
Comparison to RAR Agonists	Opposite effect to RAR agonists (which block osteoblast differentiation).
Effect on Wnt/ β -catenin Signaling	Antagonism of RAR signaling (e.g., by IRX-4310) correlates with upregulated nuclear and cytosolic β -catenin and increased expression of the Wnt target gene Axin2.
Key Regulator Identified	RAR γ is the most influential RAR subtype in regulating adult bone; its antagonism promotes osteoblast formation.
Effect on Adipocyte Differentiation	Promotes adipocyte differentiation from mesenchymal progenitor cells.

Experimental Protocols for Osteoblast Studies

The primary data for IRX-4310 comes from *in vitro* studies on bone cell differentiation. Here is a detailed methodology based on the published research [2]:

Cell Culture Model

- **Cell Line Used:** Mouse bone marrow stromal cell line Kusa4b10. These cells are multipotent and can differentiate into osteoblasts or adipocytes.
- **Culture Conditions:** Cells were cultured in a differentiation medium containing ascorbate to drive osteoblast differentiation over 21-28 days.

Treatment with RAR Ligands

- **IRX-4310 Preparation:** IRX-4310 and other RAR ligands were dissolved in DMSO at a 1 mM stock solution.

- **Working Concentration:** IRX-4310 was used at a final concentration of **1 μM** in the cell culture medium.
- **Control:** An equal volume of DMSO was used as a vehicle control.
- **Experimental Design:** Treatments were applied to cells at different stages of differentiation to assess their effects on early, intermediate, and mature osteoblast gene markers.

Outcome Measures and Analysis

- **Gene Expression Analysis:** RNA was extracted at different time points. Researchers used RT-PCR to analyze the expression of osteoblast-specific genes and Wnt signaling pathway components (e.g., Axin2).
- **Protein-Level Analysis:** Western blotting or immunostaining was likely used to examine key proteins like β -catenin.
- **Functional Differentiation Assays:** Osteoblast differentiation was assessed by:
 - **Alkaline Phosphatase (ALP) Staining:** An early marker of osteoblast activity.
 - **Alizarin Red Staining:** To visualize and quantify mineralized matrix nodules, indicating late-stage osteoblast maturation.

Research Context and Development Status

While the experimental data shows potent biological activity, IRX-4310's development status is listed as **Discontinued in Phase 3** [1]. It was previously investigated for conditions like atopic dermatitis and psoriasis [1]. The originating company, Iovance BioPharmaceuticals, appears to have shifted focus to **RAR γ agonists** (like IRX5010) for cancer immunotherapy, a mechanism opposite to IRX-4310's antagonism [3].

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References

1. IRX-4310 - Drug Targets, Indications, Patents [synapse.patsnap.com]
2. Retinoic acid receptor signalling directly regulates ... [sciencedirect.com]

3. Io Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials [synapse.patsnap.com]

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